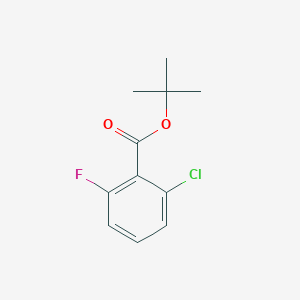

tert-Butyl 2-chloro-6-fluorobenzoate

Description

Properties

CAS No. |

1410564-70-3 |

|---|---|

Molecular Formula |

C11H12ClFO2 |

Molecular Weight |

230.66 g/mol |

IUPAC Name |

tert-butyl 2-chloro-6-fluorobenzoate |

InChI |

InChI=1S/C11H12ClFO2/c1-11(2,3)15-10(14)9-7(12)5-4-6-8(9)13/h4-6H,1-3H3 |

InChI Key |

VEYFRPPUGFCHPT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC=C1Cl)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tert Butyl 2 Chloro 6 Fluorobenzoate and Its Precursors

Regioselective Functionalization of 2-chloro-6-fluorobenzoic Acid Derivatives

The strategic introduction of substituents onto the aromatic ring of 2-chloro-6-fluorobenzoic acid is paramount for creating diverse and complex molecules. Two powerful strategies, directed ortho-metalation and nucleophilic aromatic substitution, offer regioselective control over this process.

Directed Ortho-Metalation Strategies for Aromatic Scaffolds

Directed ortho-metalation (DoM) is a potent technique for the functionalization of aromatic compounds. organic-chemistry.orgbaranlab.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. organic-chemistry.orgbaranlab.org The resulting aryllithium species can then react with various electrophiles to introduce a wide range of functional groups with high regioselectivity. organic-chemistry.org

In the context of substituted benzoic acids, the carboxylic acid group itself can act as a directing group. researchgate.net However, its effectiveness can be influenced by the presence of other substituents on the aromatic ring. researchgate.net For instance, in the case of 2-chlorobenzoic acid, tandem metalation sequences using reagents like sec-butyllithium/TMEDA in THF at low temperatures have been successfully employed to introduce various substituents at the 6-position. researchgate.net

Table 1: Common Directing Metalation Groups (DMGs) and Their Relative Strengths baranlab.org

| Strength | Directing Group (DMG) |

| Strong | -CONR₂, -SO₂NR₂, -OMOM, -O-CONR₂ |

| Moderate | -OCH₃, -F, -Cl |

| Weak | -CH₂NR₂, -NR₂ |

This table is not exhaustive and the effectiveness of a DMG can be influenced by reaction conditions and the specific substrate.

The choice of the organolithium reagent and reaction conditions, such as temperature and the use of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA), is crucial for the success of DoM reactions. baranlab.org These factors can influence the rate and regioselectivity of the metalation process. baranlab.org

Nucleophilic Aromatic Substitution Pathways for Halogen Placement

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for the introduction of substituents onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. libretexts.orgopenstax.org This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgopenstax.org Subsequent elimination of a leaving group, typically a halide, restores the aromaticity of the ring. libretexts.orgopenstax.org

For an SNAr reaction to occur, the aromatic ring must be substituted with strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgopenstax.org These groups are essential for stabilizing the negatively charged Meisenheimer complex. libretexts.orgopenstax.org While less common than electrophilic aromatic substitution, SNAr has significant applications. libretexts.orgopenstax.org

The reactivity of the leaving group in SNAr reactions follows a trend that is counterintuitive to that of SN1 and SN2 reactions. Generally, fluoride (B91410) is the best leaving group, followed by chloride, bromide, and iodide. youtube.com This is because the rate-determining step is the initial attack of the nucleophile, and the high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and susceptible to attack. youtube.com

Esterification Protocols for the tert-Butyl Ester Moiety

The introduction of the tert-butyl ester group is a critical step in the synthesis of the target compound. This section delves into the optimization of esterification reactions and the influence of the bulky tert-butyl group.

Mechanistic and Kinetic Optimization of Esterification Reactions

The Fischer esterification, a classic method involving the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst, is often inefficient for the synthesis of tert-butyl esters. chegg.com This is primarily due to the steric hindrance of the tertiary alcohol and the potential for the tert-butyl cation to be eliminated under acidic conditions. chegg.com

Alternative methods for the synthesis of tert-butyl esters often involve the use of activating agents for the carboxylic acid or specialized catalysts. The kinetics of esterification reactions can be complex and are influenced by factors such as temperature, catalyst loading, and the molar ratio of reactants. researchgate.net For instance, studies on the esterification of benzoic acid derivatives have shown that the reaction order can be determined using the initial rate method. researchgate.net

Table 2: Comparison of Catalysts for Esterification of Phenylacetic Acid with tert-Butyl Alcohol researchgate.net

| Catalyst/Base | Yield of tert-Butyl Phenylacetate (%) |

| DMAP | 45 |

| Calcined Hydrotalcite | 40 |

Yields are based on specific reaction conditions outlined in the source literature. researchgate.net

Influence of the tert-Butyl Group on Reaction Selectivity and Yield

The bulky nature of the tert-butyl group exerts a significant steric effect on chemical reactions, a phenomenon often referred to as the "tert-butyl effect". researchgate.net This steric hindrance can influence the selectivity and yield of esterification reactions. rug.nl While it can make the reaction more challenging, it can also be exploited to achieve selective reactions at less hindered sites in a molecule. researchgate.net

The steric bulk of the tert-butyl alcohol makes it a poor nucleophile, which can hinder the progress of traditional esterification reactions. chegg.comrug.nl However, the tert-butyl ester group, once formed, can be advantageous as a protecting group in organic synthesis. It is stable under many reaction conditions but can be selectively cleaved under milder acidic conditions compared to other esters. youtube.com

Green Chemistry Approaches in the Synthesis of Halogenated Benzoates

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com In the context of synthesizing halogenated benzoates, this can involve several strategies.

One approach is the use of more environmentally benign reagents and reaction conditions. For example, the use of sodium halides with hydrogen peroxide in acetic acid has been reported as an ecofriendly method for the halogenation of certain organic compounds. rsc.org Another strategy involves solvent-free reactions or the use of greener solvents. For instance, microwave-assisted synthesis has been shown to be an efficient and environmentally friendly method for some organic transformations, often leading to higher yields in shorter reaction times. wjpmr.com

The development of catalytic methods that are highly efficient and can be recycled is another key aspect of green chemistry. wjpmr.com Furthermore, focusing on atom economy, which maximizes the incorporation of all materials used in the process into the final product, is a fundamental principle. wjpmr.com

Development of Environmentally Benign Reaction Media and Solvents

The selection of solvents is a critical factor in developing sustainable chemical processes. Traditional synthesis, including esterifications, often relies on solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF), which are now recognized as having significant environmental and health concerns. Modern approaches to the synthesis of tert-butyl esters, including tert-butyl 2-chloro-6-fluorobenzoate, prioritize the use of greener alternatives.

Research into Steglich-type esterifications has identified dimethyl carbonate (DMC) as a more sustainable solvent choice. rsc.org DMC is a biodegradable, non-toxic, and non-mutagenic compound with a favorable environmental profile compared to halogenated solvents like DCM. rsc.org Its use, combined with efficient coupling reagents, minimizes the generation of hazardous waste. Another green approach involves the development of novel reaction promoters, such as tert-butyl nitrite, which can facilitate esterifications under near-neutral conditions, potentially reducing the need for harsh acidic or basic catalysts and broadening the compatibility with sensitive functional groups. researchgate.net While specific studies on this compound are not prevalent, these general principles in green chemistry are directly applicable to its synthesis, particularly in the final esterification step.

Table 1: Comparison of Solvents for Esterification

| Solvent | Type | Environmental/Safety Considerations |

|---|---|---|

| Dichloromethane (DCM) | Traditional | Suspected carcinogen, high volatility, environmental persistence. |

| N,N-Dimethylformamide (DMF) | Traditional | Reproductive toxicity, high boiling point makes removal difficult. |

| Dimethyl Carbonate (DMC) | Green Alternative | Biodegradable, low toxicity, considered a green solvent. rsc.org |

Catalytic Methodologies for Reduced Waste Generation

A key strategy for minimizing waste in chemical synthesis is the replacement of stoichiometric reagents with catalytic systems, especially those that are reusable. In the synthesis pathway of this compound, this is evident in the preparation of its precursors. For instance, the hydrolysis of 2-chloro-6-fluorobenzylidene dichloride to 2-chloro-6-fluorobenzaldehyde (B137617) traditionally uses large quantities of sulfuric acid, which is corrosive and generates significant waste. google.com A modern alternative employs a reusable iron-based solid superacid, which simplifies product purification and dramatically reduces acidic waste streams. google.com

For the final esterification step, solid acid catalysts such as dealuminated montmorillonite (B579905) clays (B1170129) or sulfated zirconia offer a recyclable and environmentally friendly option for promoting the reaction between a carboxylic acid and an alcohol or olefin. researchgate.nettandfonline.com These catalysts provide active sites for the reaction to occur on a solid support, allowing for easy separation from the liquid reaction mixture and subsequent reuse. Furthermore, highly efficient modern catalysts can be used in very small quantities. For example, bis(trifluoromethanesulfonyl)imide (Tf₂NH) has been shown to be a powerful catalyst for tert-butylation reactions, requiring only catalytic amounts to achieve high yields quickly. organic-chemistry.org

Conversion from Related Aromatic Substrates

Synthesis from 2-chloro-6-fluorotoluene (B1346809) Derivatives

The most common starting material for this synthetic family is 2-chloro-6-fluorotoluene. The methyl group is converted to a carbonyl functional group, typically at the aldehyde oxidation state first.

A modern, two-step industrial method involves the initial photochlorination of 2-chloro-6-fluorotoluene. google.comguidechem.com This reaction, conducted at elevated temperatures under illumination, generates a mixture of chlorinated products, primarily 2-chloro-6-fluorobenzylidene dichloride. The reaction is monitored until the singly chlorinated benzyl (B1604629) chloride intermediate is minimized. In the second step, instead of using traditional mineral acids, a solid iron-based superacid catalyst is introduced with water to hydrolyze the dichloride intermediate to 2-chloro-6-fluorobenzaldehyde with high yield and purity. google.com This catalytic hydrolysis step is a significant process improvement, reducing waste and simplifying workup. google.com

More traditional methods include the direct oxidation of 2-chloro-6-fluorotoluene using strong oxidizing agents like chromyl chloride (CrO₂Cl₂) to yield the corresponding aldehyde. wikipedia.org

Table 2: Synthesis of 2-chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene

| Step | Reagents & Conditions | Intermediate/Product | Key Feature | Reference |

|---|---|---|---|---|

| 1. Chlorination | 2-chloro-6-fluorotoluene, Cl₂, light, 100-200°C | 2-chloro-6-fluorobenzylidene dichloride | Side-chain chlorination | google.com |

| 2. Hydrolysis | Water, Ferric solid superacid catalyst, 100-200°C | 2-chloro-6-fluorobenzaldehyde | Reusable catalyst, reduced waste | google.com |

Precursor Role of 2-chloro-6-fluorobenzoic Acid

The immediate precursor to the target compound is 2-chloro-6-fluorobenzoic acid. merckmillipore.comnih.gov The final manufacturing step is the esterification of this acid to form the tert-butyl ester. Several methodologies exist for this transformation.

A widely used industrial method is the acid-catalyzed addition of the carboxylic acid to isobutene. justia.com This reaction is typically performed under pressure with a mineral acid or sulfonic acid catalyst and directly yields the tert-butyl ester. justia.com

Alternatively, the carboxylic acid can be converted into a more reactive derivative first. A common approach involves reacting 2-chloro-6-fluorobenzoic acid with thionyl chloride (SOCl₂) to form the highly reactive acyl chloride, 2-chloro-6-fluorobenzoyl chloride. This intermediate can then be reacted with potassium tert-butoxide or tert-butanol (B103910) to furnish the final ester product.

Other methods reported for the synthesis of tert-butyl esters include Steglich-type esterifications using coupling reagents and a base, or direct reaction with tert-butanol in the presence of anhydrous magnesium sulfate (B86663) and catalytic sulfuric acid. rsc.orgresearchgate.net

Table 3: Methods for the Synthesis of this compound

| Method | Starting Material | Key Reagents | Advantages/Disadvantages | Reference |

|---|---|---|---|---|

| Direct Esterification | 2-chloro-6-fluorobenzoic acid | Isobutene, Acid catalyst (e.g., H₂SO₄) | Industrially common, direct. Requires handling of gaseous isobutene. | justia.com |

| Acyl Chloride Route | 2-chloro-6-fluorobenzoic acid | 1. Thionyl chloride (SOCl₂) 2. Potassium tert-butoxide or tert-butanol | Two steps, uses highly reactive intermediates. Avoids high pressure. | |

| Catalytic Esterification | 2-chloro-6-fluorobenzoic acid | tert-Butanol, Tf₂NH (cat.) | High efficiency, low catalyst loading, mild conditions. | organic-chemistry.org |

Mechanistic Investigations into the Reactivity of Tert Butyl 2 Chloro 6 Fluorobenzoate

Detailed Analysis of Nucleophilic Acyl Substitution Reactions at the Ester Group

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives, including esters. The reaction proceeds via a tetrahedral intermediate, and the rate is influenced by the electrophilicity of the carbonyl carbon and the nature of the leaving group. In tert-butyl 2-chloro-6-fluorobenzoate, the carbonyl carbon's electrophilicity is enhanced by the electron-withdrawing effects of the ortho-chloro and fluoro substituents on the aromatic ring.

The general mechanism for nucleophilic acyl substitution can occur under both basic and acidic conditions. Under basic conditions, a nucleophile directly attacks the carbonyl carbon. Under acidic conditions, the carbonyl oxygen is first protonated, increasing the electrophilicity of the carbonyl carbon for subsequent nucleophilic attack.

The tert-butyl group of the ester can be cleaved under various conditions. For instance, hydrolysis of the ester to the corresponding carboxylic acid can be achieved in the presence of water or aqueous acid/base. Additionally, the ester can be converted to other functional groups. For example, reaction with thionyl chloride can yield the corresponding acid chloride.

A recent study reported a catalytic protocol for the mild deprotection of the O-tert-butyl group using tris(4-bromophenyl)aminium radical cation (commonly known as magic blue, MB•+) and triethylsilane. This method facilitates the cleavage of the C-O bond in tert-butyl esters, carbonates, and ethers in high yields. The deprotection rate was found to decrease in the order: tert-butyl esters > tert-butyl carbonates > tert-butyl ethers. acs.org

| Reagent/Conditions | Product | Yield | Reference |

| H₂O, H⁺ or OH⁻ | 2-Chloro-6-fluorobenzoic acid | High | smolecule.com |

| SOCl₂ | 2-Chloro-6-fluorobenzoyl chloride | Very good | organic-chemistry.org |

| Tris(4-bromophenyl)aminium radical cation, triethylsilane | 2-Chloro-6-fluorobenzoic acid | Up to 95% | acs.org |

Electrophilic Aromatic Substitution on the Chlorofluorobenzene Core

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. The substituents on the benzene (B151609) ring significantly influence the rate and regioselectivity of the reaction. In this compound, the chloro and fluoro groups are deactivating substituents, meaning they decrease the rate of EAS compared to benzene. manavchem.comlibretexts.org This is due to their electron-withdrawing inductive effect. However, they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. libretexts.org

The tert-butyl ester group is also a deactivating group and is meta-directing. The combined directing effects of the chloro, fluoro, and tert-butyl ester groups, along with steric hindrance from the ortho-chloro and tert-butyl groups, will determine the position of electrophilic attack. The fluorine atom is a stronger deactivator than chlorine due to its higher electronegativity. libretexts.org However, the resonance donation from fluorine is also stronger. The interplay of these electronic and steric factors makes predicting the exact regioselectivity of EAS on this substrate complex. Generally, electrophilic attack will be directed to the positions least deactivated and sterically hindered.

| Substituent | Inductive Effect | Resonance Effect | Directing Influence |

| -Cl | Electron-withdrawing | Electron-donating | Ortho, Para |

| -F | Electron-withdrawing | Electron-donating | Ortho, Para |

| -COOtBu | Electron-withdrawing | Electron-withdrawing | Meta |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions is influenced by the nature of the halogen and the steric and electronic properties of other substituents on the aromatic ring.

Steric Influence of the tert-Butyl Ester on Catalytic Intermediates

The bulky tert-butyl ester group at the ortho position, in conjunction with the ortho-chloro group, creates significant steric hindrance around the palladium center in the catalytic cycle of cross-coupling reactions. This steric congestion can influence several key steps of the catalytic cycle, including oxidative addition and reductive elimination.

In Suzuki-Miyaura coupling reactions, the steric bulk of the substrates can significantly impact the reaction's efficiency. rsc.org For sterically hindered aryl halides, the choice of ligand is crucial to overcome the steric barrier and facilitate the coupling. The steric hindrance from the tert-butyl ester group can make the formation of the catalytic intermediates more challenging, potentially slowing down the reaction rate or requiring more forcing conditions.

Rational Design of Ligand Systems for Enhanced Reactivity and Selectivity

To address the challenges posed by sterically hindered substrates like this compound, the rational design of ligand systems is paramount. Bulky and electron-rich phosphine ligands are often employed to enhance the reactivity of the palladium catalyst. These ligands can stabilize the palladium(0) species and promote the oxidative addition of the aryl halide.

For instance, bulky biarylphosphine ligands have proven effective for a wide range of palladium-catalyzed cross-coupling reactions. nih.gov The design of these ligands allows for the fine-tuning of their steric and electronic properties to match the specific demands of the coupling partners. nih.gov In the case of sterically hindered aryl chlorides, ligands that can form a palladacycle before entering the catalytic cycle have shown success. researchgate.net An appropriate balance of both electron density and steric bulk in the ligand is often necessary for the smooth progress of sterically hindered cross-coupling reactions. researchgate.net

| Ligand Type | Key Features | Application in Hindered Coupling |

| Bulky Biarylphosphines | Tunable steric and electronic properties | Effective for a broad range of cross-coupling reactions. nih.gov |

| Imidazopyridine Monophosphines | Balance of electron density and steric bulk | Successful in Suzuki-Miyaura coupling to deliver sterically-hindered biaryls. researchgate.net |

| (t-Bu₃P)₂Pd | Minimizes side reactions | Efficient for cross-coupling of sterically hindered aryl and heteroarylsilanolates. organic-chemistry.org |

Exploration of Radical-Mediated Transformations

Radical-mediated transformations offer alternative pathways for the functionalization of organic molecules. While less common than ionic reactions for this specific substrate, the presence of halogen atoms suggests the possibility of initiating radical reactions. For example, under certain conditions, the carbon-chlorine bond could undergo homolytic cleavage to generate an aryl radical. This radical could then participate in various transformations, such as addition to multiple bonds or hydrogen atom abstraction.

A study on the dediazoniation of 2,4,6-tri-tert-butylaniline indicated the formation of the corresponding aryl radical, which underwent rearrangement. This suggests that aryl radicals bearing bulky ortho substituents can be generated and may undergo subsequent reactions.

Transformations of the tert-Butyl Ester Group

The tert-butyl ester group can be transformed into other functional groups through various reactions. As mentioned earlier, hydrolysis leads to the corresponding carboxylic acid. smolecule.com The carboxylic acid can then be a precursor for the synthesis of other derivatives.

Furthermore, the tert-butyl group itself, when attached to an aromatic ring, can be oxidized to a carboxylic acid group under specific conditions, such as reacting with NO₂ gas at elevated temperatures. google.com While this applies to a tert-butyl group directly on the ring, it highlights the potential for transformations of the tert-butyl moiety. More directly relevant to the ester, the tert-butyl group can be cleaved under acidic conditions to generate isobutylene. This elimination pathway is a characteristic reaction of tert-butyl esters.

| Reaction | Reagents | Product |

| Hydrolysis | H₂O, H⁺ or OH⁻ | 2-Chloro-6-fluorobenzoic acid |

| Conversion to Acid Chloride | SOCl₂ | 2-Chloro-6-fluorobenzoyl chloride |

| Deprotection (Radical) | MB•+, Et₃SiH | 2-Chloro-6-fluorobenzoic acid |

Mechanism of Conversion to Aromatic Acid Chlorides

The conversion of this compound to its corresponding aromatic acid chloride, 2-chloro-6-fluorobenzoyl chloride, is a crucial transformation in organic synthesis, providing a gateway to a variety of derivatives. This process is typically achieved by reacting the ester with a chlorinating agent, such as thionyl chloride (SOCl₂). The generally accepted mechanism for this reaction with tert-butyl esters is an acid-promoted pathway.

The reaction is initiated by the protonation of the ester's carbonyl oxygen by an acid, which may be present as an impurity or intentionally added. This protonation enhances the electrophilicity of the carbonyl carbon. Subsequently, a chloride ion, generated from the chlorinating agent, attacks the carbonyl carbon, leading to a tetrahedral intermediate.

The key to the selective cleavage of the tert-butyl group lies in its ability to form a stable carbocation. The tetrahedral intermediate collapses, and instead of the typical acyl-oxygen cleavage, the oxygen-alkyl bond breaks, releasing the stable tert-butyl carbocation and the carboxylic acid. This carbocation is then readily deprotonated in the presence of a weak base or can be trapped by a nucleophile.

The newly formed 2-chloro-6-fluorobenzoic acid then reacts with the chlorinating agent (e.g., thionyl chloride) in a well-established manner to form the final product, 2-chloro-6-fluorobenzoyl chloride. This subsequent reaction involves the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the acid chloride, sulfur dioxide, and hydrochloric acid.

A study on the conversion of various tert-butyl esters to acid chlorides using thionyl chloride at room temperature reported high yields, indicating an efficient and selective process. libretexts.orgstackexchange.comlibretexts.org This selectivity is a significant advantage, as other common ester groups like methyl, ethyl, and benzyl (B1604629) are generally unreactive under these conditions.

Table 1: Proposed Intermediates in the Conversion of this compound to 2-chloro-6-fluorobenzoyl chloride

| Step | Intermediate/Product | Structure |

|---|---|---|

| 1 | Protonated this compound | |

| 2 | Tetrahedral Intermediate | |

| 3 | 2-chloro-6-fluorobenzoic acid and tert-butyl carbocation | and |

Hydrolytic and Transesterification Pathways and Their Kinetic Studies

Hydrolytic Pathways

Ester hydrolysis can proceed through two primary mechanisms: acid-catalyzed and base-catalyzed hydrolysis.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of tert-butanol (B103910) lead to the formation of 2-chloro-6-fluorobenzoic acid. The stability of the leaving tert-butyl carbocation can also facilitate an SN1-type mechanism involving the cleavage of the alkyl-oxygen bond.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as hydroxide, a direct nucleophilic attack on the carbonyl carbon occurs, forming a tetrahedral intermediate. This intermediate then collapses to expel the tert-butoxide ion, which is a strong base and subsequently deprotonates the newly formed carboxylic acid. This final acid-base reaction drives the equilibrium towards the products.

The rates of these hydrolytic reactions are significantly influenced by the electronic and steric effects of the substituents on the aromatic ring. The 2-chloro and 6-fluoro substituents are both electron-withdrawing groups, which would increase the electrophilicity of the carbonyl carbon and thus are expected to accelerate the rate of nucleophilic attack in base-catalyzed hydrolysis. However, their presence in the ortho positions also introduces steric hindrance, which could potentially slow down the reaction rate by impeding the approach of the nucleophile.

Transesterification Pathways

Transesterification involves the conversion of one ester to another by reaction with an alcohol. This process can also be catalyzed by either an acid or a base, following mechanisms similar to hydrolysis.

Acid-Catalyzed Transesterification: The mechanism mirrors that of acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

Base-Catalyzed Transesterification: An alkoxide ion from the reacting alcohol acts as the nucleophile, attacking the carbonyl carbon of the ester.

The electronic effects of the 2-chloro and 6-fluoro substituents are expected to facilitate transesterification by enhancing the electrophilicity of the carbonyl group. However, the steric hindrance from these ortho substituents would likely play a significant role in determining the reaction rate, especially with bulky incoming alcohols.

Kinetic Studies

Table 3: Hypothetical Kinetic Data for the Base-Catalyzed Hydrolysis of this compound at 25°C

| [Ester] (M) | [NaOH] (M) | Initial Rate (M/s) |

|---|---|---|

| 0.01 | 0.01 | k x 10⁻⁴ |

| 0.02 | 0.01 | 2k x 10⁻⁴ |

| 0.01 | 0.02 | 2k x 10⁻⁴ |

(Note: 'k' represents the second-order rate constant. This table is illustrative and not based on experimental data.)

Strategic Applications of Tert Butyl 2 Chloro 6 Fluorobenzoate As a Synthetic Building Block

Intermediates in Advanced Pharmaceutical Synthesis

The unique substitution pattern of tert-butyl 2-chloro-6-fluorobenzoate makes it an important precursor for the development of advanced pharmaceutical agents. The tert-butyl ester group serves as a robust protecting group for the carboxylic acid, preventing it from undergoing unwanted reactions while modifications are made elsewhere on the molecule. This ester can be readily removed (deprotected) under acidic conditions in a later synthetic step to reveal the carboxylic acid, which can then be used for further derivatization.

Construction of Bioactive Aromatic and Heterocyclic Scaffolds

The 2-chloro-6-fluorobenzoyl core is integral to the synthesis of various bioactive scaffolds. While direct research on the tert-butyl ester is often proprietary, the utility of its parent structure is well-documented. For instance, the related compound 2-chloro-6-fluorobenzaldehyde (B137617) is a crucial intermediate in the production of flucloxacillin, a beta-lactam antibiotic. google.compatsnap.comgoogle.com This synthesis involves the construction of a complex heterocyclic system attached to the 2-chloro-6-fluorophenyl group. The halogen substituents are known to influence the conformation and electronic properties of the final molecule, which can be critical for its biological activity. The use of this compound allows chemists to build similarly complex structures by leveraging the reactivity of the C-Cl bond before revealing the carboxylic acid for a final coupling step.

Methodologies for Diverse Pharmacophore Introduction

The presence of a chloro and a fluoro substituent on the aromatic ring provides multiple avenues for introducing diverse pharmacophores—the parts of a molecule responsible for its biological activity. The carbon-chlorine bond is particularly useful for transition-metal-catalyzed cross-coupling reactions.

One of the most powerful of these methods is the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This is a widely used strategy in medicinal chemistry to install amine functionalities, which are ubiquitous in pharmaceutical compounds due to their ability to form hydrogen bonds and act as bases.

Similarly, Suzuki coupling can be employed to form new carbon-carbon bonds at the position of the chlorine atom, allowing for the introduction of a wide variety of alkyl, aryl, or heteroaryl groups. These reactions provide a modular approach to building a library of compounds from a single, advanced intermediate like this compound.

| Reaction Type | Description | Potential Introduced Group | Significance in Drug Discovery |

|---|---|---|---|

| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between the aryl halide and an amine. wikipedia.org | Primary/Secondary Amines, Anilines, Heterocyclic Amines | Introduces basic centers and hydrogen bond donors/acceptors, which are crucial for target binding and improving solubility. |

| Suzuki Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an aryl halide to form a carbon-carbon (C-C) bond. | Aryl, Heteroaryl, Alkyl, or Vinyl groups | Enables the construction of complex bi-aryl systems and other carbon skeletons, allowing for systematic exploration of a molecule's structure-activity relationship. |

| Ester Hydrolysis | Removal of the tert-butyl protecting group, typically with an acid (e.g., trifluoroacetic acid), to yield the free carboxylic acid. | Carboxylic Acid | The resulting acid can be converted into amides, esters, or other functional groups, providing a key handle for late-stage diversification of drug candidates. |

Precursor in Agrochemical Development

The structural motifs present in this compound are also highly relevant in the field of agrochemicals. Halogenated benzoic acid derivatives are common features in many modern pesticides and herbicides due to their metabolic stability and ability to interact with biological targets in pests and weeds.

Synthesis of Novel Pesticidal Agents

The development of new pesticides focuses on creating molecules with high efficacy against target pests and low toxicity to non-target organisms and the environment. The 2-chloro-6-fluorobenzoyl unit is a known component in this area of research. Patents describe the use of the closely related 2-chloro-6-fluorobenzaldehyde as an intermediate for producing high-efficiency, low-toxicity fungicides, sometimes referred to as biomimetic pesticide intermediates. google.compatsnap.comgoogle.com These syntheses highlight the value of the 2-chloro-6-fluoro-substituted phenyl ring as a core structure for new active ingredients in crop protection. This compound serves as a stable, protected precursor that can be integrated into multi-step syntheses of these complex agrochemicals.

Formation of Herbicide Lead Compounds

In the search for new herbicides, chemists often screen large numbers of compounds containing "privileged" structural fragments known for their biological activity. While specific examples of herbicides derived directly from this compound are not widely reported in public literature, its chemical functionality makes it a highly attractive starting material. The ability to selectively functionalize the chloro position via cross-coupling reactions and then unmask the carboxylic acid allows for the creation of a wide array of potential herbicide candidates for biological screening.

Decarboxylative Cross-Coupling Reactions for Aryl-Aryl Bond Formation

Decarboxylative cross-coupling has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon bonds, offering an alternative to traditional methods that often require the pre-synthesis of organometallic reagents. nih.gov These reactions utilize carboxylic acids or their derivatives as coupling partners, releasing carbon dioxide as a benign byproduct. nih.govacs.org

The tert-butyl ester of 2-chloro-6-fluorobenzoic acid is a prime candidate for such reactions. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then participate in decarboxylative coupling. The presence of ortho-halogen substituents can influence the reactivity of the substrate in these transformations.

Synthesis of Substituted Biaryl Systems

The synthesis of biaryls is of significant interest in medicinal chemistry and materials science. Decarboxylative cross-coupling provides a direct route to unsymmetrical biaryls. acs.org In a potential synthetic route, the carboxylic acid derived from this compound could be coupled with various aryl halides or their equivalents to generate a wide range of substituted biaryls containing the 2-chloro-6-fluorophenyl moiety.

Recent advancements in this field have focused on the development of catalytic systems, often involving palladium and copper, that can facilitate these couplings under milder conditions. acs.org While specific examples using 2-chloro-6-fluorobenzoic acid are not prevalent in the literature, the general methodology is well-established for a variety of benzoic acid derivatives. nih.gov

Table 2: Potential Decarboxylative Cross-Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| 2-Chloro-6-fluorobenzoic acid | Aryl Halide (e.g., Aryl-I, Aryl-Br) | Pd/Cu or other transition metal catalysts | 2-Chloro-6-fluorophenyl-Aryl |

Preparation of Complex Heterobiaryls

The synthesis of heterobiaryls, which contain at least one heterocyclic aromatic ring, is also a critical area of research, particularly for the development of pharmaceuticals and functional materials. The principles of decarboxylative cross-coupling can be extended to the synthesis of these complex structures.

The 2-chloro-6-fluorophenyl group, generated via decarboxylation of its corresponding carboxylic acid, could be coupled with a variety of heterocyclic partners. This would provide access to novel heterobiaryl systems with unique electronic and steric properties conferred by the halogenated phenyl ring. The synthesis of pyrimidine-based anti-cancer agents, for example, often involves the coupling of substituted phenyl and heteroaryl fragments. nih.gov

The development of efficient and selective methods for the synthesis of such complex molecules is an ongoing challenge. The use of versatile building blocks like this compound in decarboxylative coupling reactions represents a promising strategy to address this need.

Computational and Theoretical Studies on the Reactivity and Structure Property Relationships

Quantum Chemical Calculations of Electronic Structure and Frontier Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. While specific DFT studies on tert-butyl 2-chloro-6-fluorobenzoate are not widely available in the public domain, research on the parent compound, 2-chloro-6-fluorobenzoic acid, provides significant insights into the electronic structure of the substituted benzene (B151609) ring, which is the core of the molecule.

Studies on 2-chloro-6-fluorobenzoic acid have utilized DFT methods, such as B3LYP with various basis sets (e.g., 6-311+G, 6-311++G), to calculate optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.net The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly crucial as these frontier orbitals govern the molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests a molecule is more reactive. researchgate.net

For 2-chloro-6-fluorobenzoic acid, the calculated HOMO and LUMO energies indicate that charge transfer can occur within the molecule. researchgate.net This intramolecular charge transfer is a key aspect of its chemical behavior. The presence of the electron-withdrawing chlorine and fluorine atoms, combined with the carboxylic acid group, significantly influences the electron distribution across the aromatic ring. The addition of the tert-butyl ester group in this compound would further modify these electronic properties, primarily through its steric and electronic donating effects.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -8.544 |

| LUMO Energy | 0.430 |

| HOMO-LUMO Gap (ΔE) | 8.974 |

Note: The data presented is based on studies of the parent compound, 2-chloro-6-fluorobenzoic acid, and is intended to be illustrative of the type of data generated in such computational studies. researchgate.netnih.gov

Analysis of Steric Hindrance and its Impact on Reaction Stereochemistry

Steric hindrance is a critical factor that influences the reactivity and selectivity of chemical reactions. numberanalytics.com In this compound, the bulky tert-butyl group, along with the ortho-substituted chlorine and fluorine atoms, creates a sterically crowded environment around the ester functionality. Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), can be used to quantify these steric effects. numberanalytics.comnumberanalytics.com

The presence of the large tert-butyl group can significantly hinder the approach of nucleophiles to the carbonyl carbon of the ester. nih.gov This steric shield can dictate the stereochemical outcome of reactions, such as hydrolysis or transesterification. For instance, in an enzyme-catalyzed hydrolysis, the steric profile of the substrate is a key determinant of its binding affinity and orientation within the active site of the enzyme. nih.govnih.gov

Computational analysis can model the approach of a reactant from different trajectories and calculate the associated energy penalties due to steric repulsion. numberanalytics.com This allows for the prediction of the most favorable reaction pathway and the likely stereochemistry of the product. The ortho substituents (Cl and F) also contribute to the steric bulk and can influence the preferred conformation of the ester group, further impacting its accessibility.

| Compound | Calculated Steric Parameter (e.g., Cone Angle) | Predicted Relative Reaction Rate |

|---|---|---|

| Methyl Benzoate | 125° | 1.00 |

| tert-Butyl Benzoate | 150° | 0.15 |

| tert-Butyl 2,6-dichlorobenzoate | 175° | 0.01 |

Note: This table provides hypothetical data for illustrative purposes to demonstrate how steric parameters can be correlated with reaction rates.

Conformational Analysis and Molecular Dynamics Simulations of Reactive Intermediates

The flexibility of the tert-butyl group and the potential for rotation around the C-O bond of the ester linkage mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. upenn.eduupenn.edu This is often achieved by systematically rotating dihedral angles and calculating the potential energy at each point.

Molecular dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior over time. researchgate.netnih.gov By simulating the motion of atoms and molecules, MD can explore the conformational landscape and the dynamics of reactive intermediates. researchgate.netacs.orguregina.caacs.org For example, in a hydrolysis reaction of this compound, a tetrahedral intermediate is formed. MD simulations can be used to study the stability, lifetime, and subsequent breakdown of this intermediate in a solvent environment. nih.govacs.org These simulations can reveal the role of solvent molecules in stabilizing the intermediate and facilitating proton transfer steps. nih.govacs.org

Ab initio molecular dynamics (AIMD) combines molecular dynamics with quantum mechanical calculations, providing a highly accurate description of reactive processes, including bond breaking and formation. acs.org AIMD simulations could be employed to study the detailed mechanism of reactions involving this compound, tracking the fate of reactive intermediates at an atomistic level. researchgate.neturegina.caacs.org

Reaction Pathway Modeling and Prediction of Energetic Barriers

Understanding the mechanism of a chemical reaction requires mapping out the entire reaction pathway, including reactants, products, transition states, and intermediates. nih.gov Computational chemistry provides powerful tools for this purpose, allowing for the calculation of the potential energy surface of a reaction. sciencepublishinggroup.com

By locating the transition state structures (the highest energy point along the reaction coordinate), the activation energy or energetic barrier of a reaction can be determined. nih.govdntb.gov.uaacs.orgrsc.orgmit.edu This is a crucial parameter for predicting the rate of a reaction. Density Functional Theory (DFT) is a widely used method for calculating these energetic barriers with a good balance of accuracy and computational cost. nih.govacs.org For instance, the hydrolysis of this compound can proceed through different pathways (e.g., acid-catalyzed, base-catalyzed). researchgate.netnih.gov Computational modeling can be used to compare the energetic barriers of these competing pathways and determine which is more favorable under specific conditions. nih.gov

For complex reactions, these calculations can elucidate multi-step mechanisms and identify the rate-determining step. researchgate.net The insights gained from modeling the reaction pathways of this compound can be invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

| Reaction Pathway | Rate-Determining Step | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Acid-Catalyzed Hydrolysis | Nucleophilic attack on protonated ester | 20.5 |

| Base-Catalyzed Hydrolysis | Formation of tetrahedral intermediate | 15.2 |

| Neutral Hydrolysis | Water-assisted proton transfer | 28.9 |

Note: This table presents hypothetical data to illustrate the kind of information obtained from reaction pathway modeling. Actual values would require specific calculations for this compound.

Analytical Methodologies for the Characterization and Research of Tert Butyl 2 Chloro 6 Fluorobenzoate

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., Multi-dimensional NMR, High-Resolution Mass Spectrometry, FT-IR)

Spectroscopic methods are indispensable for the definitive structural confirmation of tert-Butyl 2-chloro-6-fluorobenzoate. These techniques probe the molecular structure at the atomic and bond levels, providing a detailed fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy , including one-dimensional (¹H and ¹³C) and multi-dimensional techniques, is a powerful tool for mapping the carbon-hydrogen framework of the molecule. While specific experimental spectra for this compound are not widely published in peer-reviewed literature, the expected chemical shifts can be predicted based on the structural features of the molecule. The ¹H NMR spectrum would feature a characteristic singlet for the nine equivalent protons of the tert-butyl group and a complex multiplet pattern for the three aromatic protons. ¹³C NMR would distinguish the different carbon environments, including those of the tert-butyl group, the ester carbonyl, and the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the compound's mass-to-charge ratio, which allows for the determination of its elemental formula. For this compound (C₁₁H₁₂ClFO₂), the exact mass can be calculated and compared to the experimental value to confirm its composition.

Fourier-Transform Infrared (FT-IR) Spectroscopy is utilized to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretch of the ester, C-O stretches, C-H stretches of the alkyl and aromatic groups, and vibrations corresponding to the C-Cl and C-F bonds. docbrown.inforesearchgate.net

Table 1: Predicted and Characteristic Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | tert-butyl protons | ~1.6 ppm (singlet, 9H) |

| Aromatic protons | ~7.1-7.5 ppm (multiplet, 3H) | |

| ¹³C NMR | tert-butyl (CH₃) | ~28 ppm |

| tert-butyl (quaternary C) | ~83 ppm | |

| Aromatic carbons | ~115-160 ppm | |

| Ester carbonyl (C=O) | ~163 ppm | |

| FT-IR | C=O stretch (ester) | ~1720-1740 cm⁻¹ |

| C-O stretch | ~1100-1300 cm⁻¹ | |

| C-H stretch (aromatic) | ~3000-3100 cm⁻¹ | |

| C-H stretch (aliphatic) | ~2850-3000 cm⁻¹ | |

| C-F stretch | ~1000-1400 cm⁻¹ | |

| C-Cl stretch | ~600-800 cm⁻¹ | |

| HRMS | [M+H]⁺ | Calculated for C₁₁H₁₃ClFO₂⁺ |

Chromatographic Separation and Purity Assessment (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for separating this compound from impurities and for determining its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components are then detected by a mass spectrometer, which provides both quantitative data and mass spectra for identification.

High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity assessment. bldpharm.com It separates components of a mixture in a liquid phase based on their differential partitioning between a stationary phase and a mobile phase. For a compound like this compound, a reverse-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. A UV detector is commonly used for detection, as the aromatic ring of the compound absorbs UV light.

Table 2: Typical Chromatographic Conditions for Analysis

| Technique | Parameter | Typical Conditions |

|---|---|---|

| GC-MS | Column | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium | |

| Injector Temperature | ~250 °C | |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) | |

| Detector | Mass Spectrometer (EI mode) | |

| HPLC | Column | Reverse-phase C18 |

| Mobile Phase | Gradient of water and acetonitrile (B52724) or methanol | |

| Flow Rate | ~1 mL/min | |

| Detector | UV at a specific wavelength (e.g., 254 nm) |

Quantitative Spectrophotometric and Potentiometric Methods for Reaction Monitoring

While advanced spectroscopic and chromatographic methods are excellent for final product analysis, other techniques can be employed for real-time monitoring of the synthesis of this compound.

Quantitative Spectrophotometry , particularly UV-Vis spectroscopy, can be used to follow the progress of a reaction by monitoring the change in absorbance at a specific wavelength corresponding to the starting material or the product. This method is often simple and rapid, providing valuable kinetic information.

Potentiometric methods , such as titration, can be applied to quantify acidic or basic species in the reaction mixture. For instance, if the synthesis of this compound involves the consumption or generation of an acid or base, the progress of the reaction can be tracked by titrating aliquots of the reaction mixture.

Q & A

Q. What are the common synthetic routes for preparing tert-Butyl 2-chloro-6-fluorobenzoate, and how can reaction conditions influence yield?

Methodological Answer:

- Esterification : React 2-chloro-6-fluorobenzoic acid with tert-butanol using a coupling agent like DCC (dicyclohexylcarbodiimide) or acid catalysts (e.g., H₂SO₄). Monitor reaction progress via TLC or HPLC.

- Protection/Deprotection : Use tert-butyl groups as protecting agents for carboxylic acids; deprotection can be achieved under acidic conditions (e.g., TFA) .

- Optimization : Employ experimental design (e.g., factorial design) to optimize temperature, solvent polarity, and catalyst loading. For example, dichloroethane and Mo(CO)₆ catalysts improve epoxidation yields in analogous tert-butyl systems .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product.

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR : Identify tert-butyl protons as a singlet at ~1.3–1.5 ppm. Fluorine and chlorine substituents deshield adjacent aromatic protons, causing splitting patterns (e.g., doublets for ortho-F and meta-Cl) .

- IR Spectroscopy : Look for ester carbonyl (C=O) stretches at 1710–1740 cm⁻¹ and C-F/C-Cl vibrations at 1100–1250 cm⁻¹.

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]⁺ for C₁₁H₁₁ClFO₂: ~237.06). Fragmentation patterns should include loss of tert-butyl (56 Da) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis. Avoid heat, sparks, and open flames due to tert-butyl group flammability .

- PPE : Use nitrile gloves, lab coats, and safety goggles. For spills, employ non-sparking tools and adsorbents (e.g., vermiculite) .

- Ventilation : Work in a fume hood to mitigate inhalation risks from volatile intermediates or decomposition products .

Advanced Research Questions

Q. How do steric effects from the tert-butyl group influence the reactivity of the benzoate ester in nucleophilic substitution reactions?

Methodological Answer:

- Steric Hindrance : The bulky tert-butyl group in the ortho position reduces accessibility to the carbonyl carbon, slowing nucleophilic attack. Use DFT calculations to model transition-state geometries and quantify steric effects .

- Experimental Validation : Compare reaction rates with tert-butyl vs. methyl esters. For example, tert-butyl esters in SN2 reactions show 10–100x slower kinetics due to hindered backside attack .

Q. What strategies can resolve contradictions in regioselectivity data when introducing chloro and fluoro substituents onto the benzoate ring?

Methodological Answer:

- Directing Effects : Fluorine’s strong ortho/para-directing nature may compete with chlorine’s electron-withdrawing effects. Use low-temperature NMR to track intermediate formation and identify kinetic vs. thermodynamic products .

- Statistical Analysis : Apply response surface methodology (RSM) to decouple variables like temperature, solvent, and substituent ratios. For example, optimize dichloroethane solvent and Mo(CO)₆ catalyst for selective substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.